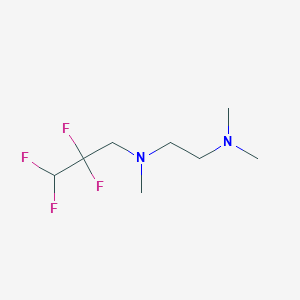
N~1~,N~1~,N~2~-Trimethyl-N~2~-(2,2,3,3-tetrafluoropropyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~,N~2~-Trimethyl-N~2~-(2,2,3,3-tetrafluoropropyl)ethane-1,2-diamine is a synthetic organic compound characterized by its unique structure, which includes both fluorinated and methylated groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~2~-Trimethyl-N~2~-(2,2,3,3-tetrafluoropropyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with ethane-1,2-diamine and 2,2,3,3-tetrafluoropropyl bromide.
Alkylation Reaction: Ethane-1,2-diamine is reacted with 2,2,3,3-tetrafluoropropyl bromide in the presence of a base such as potassium carbonate to form N2-(2,2,3,3-tetrafluoropropyl)ethane-1,2-diamine.
Methylation: The intermediate product is then methylated using methyl iodide and a strong base like sodium hydride to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~,N~2~-Trimethyl-N~2~-(2,2,3,3-tetrafluoropropyl)ethane-1,2-diamine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~1~,N~2~-Trimethyl-N~2~-(2,2,3,3-tetrafluoropropyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into simpler amines.
Substitution: The fluorinated group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Amine oxides.
Reduction: Simpler amines.
Substitution: Compounds with nucleophilic groups replacing fluorine atoms.
Applications De Recherche Scientifique
Chemistry
In chemistry, N1,N~1~,N~2~-Trimethyl-N~2~-(2,2,3,3-tetrafluoropropyl)ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules
Biology
This compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its structure can be modified to interact with specific enzymes, providing insights into enzyme function and inhibition mechanisms.
Medicine
In medicinal chemistry, N1,N~1~,N~2~-Trimethyl-N~2~-(2,2,3,3-tetrafluoropropyl)ethane-1,2-diamine is explored for its potential as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its fluorinated group imparts unique properties such as increased chemical resistance and stability, making it valuable in the manufacture of high-performance materials.
Mécanisme D'action
The mechanism by which N1,N~1~,N~2~-Trimethyl-N~2~-(2,2,3,3-tetrafluoropropyl)ethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorinated and methylated groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~,N~1~-Dimethyl-N~2~-(2,2,3,3-tetrafluoropropyl)ethane-1,2-diamine
- N~1~,N~1~,N~2~-Trimethyl-N~2~-(2,2-difluoroethyl)ethane-1,2-diamine
Uniqueness
N~1~,N~1~,N~2~-Trimethyl-N~2~-(2,2,3,3-tetrafluoropropyl)ethane-1,2-diamine is unique due to the presence of both tetrafluoropropyl and trimethyl groups. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, which are not observed in similar compounds with fewer fluorine atoms or methyl groups.
This detailed article provides a comprehensive overview of N1,N~1~,N~2~-Trimethyl-N~2~-(2,2,3,3-tetrafluoropropyl)ethane-1,2-diamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
114309-91-0 |
|---|---|
Formule moléculaire |
C8H16F4N2 |
Poids moléculaire |
216.22 g/mol |
Nom IUPAC |
N,N,N'-trimethyl-N'-(2,2,3,3-tetrafluoropropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H16F4N2/c1-13(2)4-5-14(3)6-8(11,12)7(9)10/h7H,4-6H2,1-3H3 |
Clé InChI |
QQNZRMSPNZCGJR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN(C)CC(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


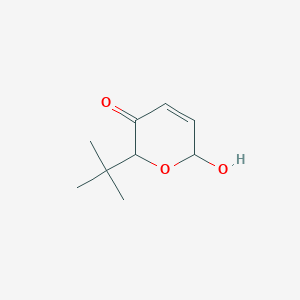
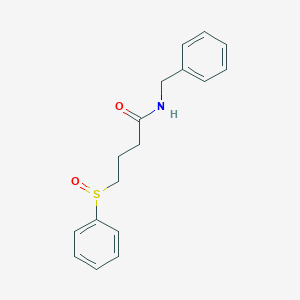
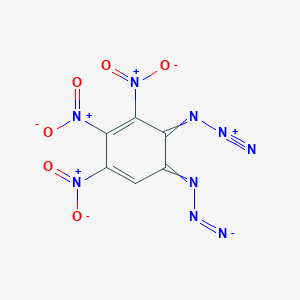

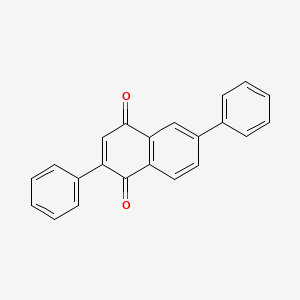
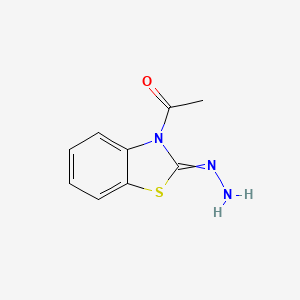
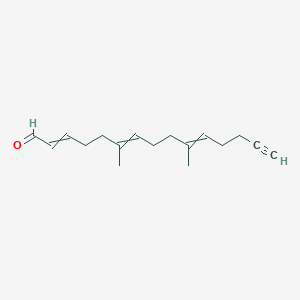
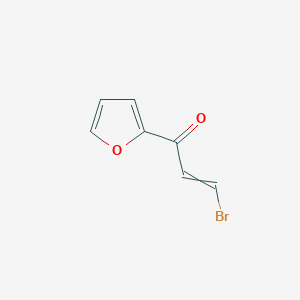
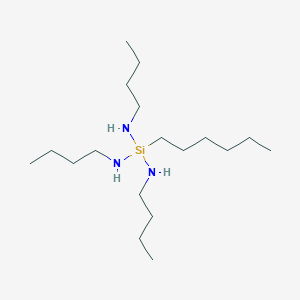
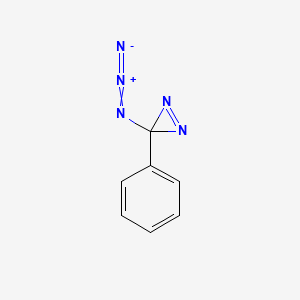
![(4-Methoxyphenyl)[4-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14307729.png)
![(Bicyclo[2.2.1]heptan-1-yl)methyl 2-methylprop-2-enoate](/img/structure/B14307733.png)
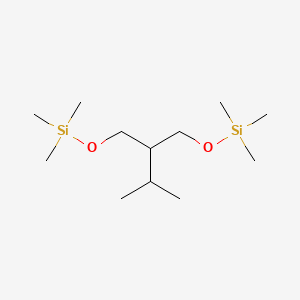
![2-(2-Chloroprop-2-en-1-yl)bicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14307737.png)
